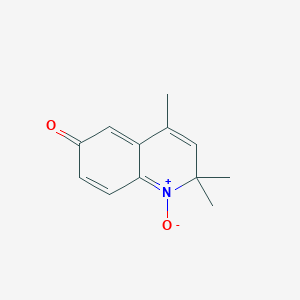

6(2H)-Quinolinone, 2,2,4-trimethyl-, 1-oxide

Vue d'ensemble

Description

6(2H)-Quinolinone, 2,2,4-trimethyl-, 1-oxide is a chemical compound known for its unique structure and properties It is a derivative of quinolinone, characterized by the presence of three methyl groups and an oxide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6(2H)-Quinolinone, 2,2,4-trimethyl-, 1-oxide typically involves the oxidation of 2,2,4-trimethylquinoline. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst, such as acetic acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Continuous flow reactors and advanced catalytic systems are often employed to enhance the production rate and minimize waste.

Analyse Des Réactions Chimiques

Types of Reactions

6(2H)-Quinolinone, 2,2,4-trimethyl-, 1-oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group.

Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, acetic acid, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized quinolinone derivatives, while reduction can produce hydroxylated compounds.

Applications De Recherche Scientifique

Chemical Properties and Structure

6(2H)-Quinolinone, 2,2,4-trimethyl-, 1-oxide is characterized by its unique quinoline structure which contributes to its reactivity and interaction with biological systems. This compound has been studied for its potential in drug development due to its ability to interact with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinolinones exhibit significant antimicrobial properties. For instance, compounds similar to 6(2H)-quinolinone have shown efficacy against various pathogenic microorganisms. Research indicates that certain structural modifications can enhance their antimicrobial activity, making them potential candidates for new antibiotic therapies .

Neuroprotective Effects

Another promising application of this compound lies in neuroprotection. Quinoline derivatives have been explored for their role in treating neurodegenerative diseases such as Parkinson's disease. The introduction of hydroxy groups into the quinoline structure has been associated with increased binding affinity to dopamine receptors, suggesting potential therapeutic benefits for neuroprotective strategies .

Anticancer Properties

The anticancer potential of quinoline derivatives has also been investigated. Studies indicate that certain modifications can lead to compounds with significant cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Polymer Production

6(2H)-Quinolinone derivatives are utilized in the production of polymers that serve as additives in plastics and rubber industries. Specifically, poly(1,2-dihydro-2,2,4-trimethylquinoline) is noted for its antioxidant properties and is used to enhance the durability and performance of materials under thermal stress .

| Application Area | Compound | Function |

|---|---|---|

| Plastics | Poly(1,2-dihydro-2,2,4-trimethylquinoline) | Antioxidant and stabilizer |

| Rubber | Nitrile rubber composites | Enhances thermal stability |

Catalysis

In industrial settings, quinoline derivatives are employed as catalysts in various chemical reactions. Their ability to facilitate reactions while remaining stable under harsh conditions makes them valuable in synthetic chemistry .

Development of Neuroprotective Agents

A study focused on synthesizing novel quinoline derivatives aimed at targeting dopamine receptors showed that specific modifications led to compounds with enhanced neuroprotective effects. These compounds were evaluated using functional assays that demonstrated their ability to stimulate receptor activity effectively .

Antimicrobial Efficacy Testing

In another study assessing the antimicrobial properties of quinoline derivatives, several compounds were tested against a range of bacteria and fungi. The results indicated that certain structural features significantly influenced their effectiveness as antimicrobial agents .

Mécanisme D'action

The mechanism of action of 6(2H)-Quinolinone, 2,2,4-trimethyl-, 1-oxide involves its interaction with molecular targets and pathways. It can act as an oxidizing or reducing agent, depending on the reaction conditions. The compound’s effects are mediated through its ability to donate or accept electrons, influencing various biochemical and chemical processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,2,4-Trimethyl-2H-imidazole 1-oxide: Another compound with similar structural features and applications.

5,5-Dimethylpyrroline-N-oxide: A spin trap used in similar research applications.

Uniqueness

6(2H)-Quinolinone, 2,2,4-trimethyl-, 1-oxide is unique due to its specific quinolinone structure, which imparts distinct chemical and biological properties

Activité Biologique

6(2H)-Quinolinone, 2,2,4-trimethyl-, 1-oxide, commonly referred to as 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ), is a compound that has garnered attention due to its diverse biological activities. This article reviews the current understanding of its biological effects, particularly focusing on its antioxidant properties, hepatoprotective effects, and potential applications in treating various diseases.

Chemical Structure

The compound is characterized by a quinoline ring structure with specific substitutions that enhance its biological activity. The presence of the trimethyl group and the N-oxide functionality are critical for its pharmacological properties.

Antioxidant Properties

One of the primary biological activities of DHQ is its antioxidant capacity . Studies have demonstrated that DHQ effectively reduces oxidative stress markers in various models. For instance, in a rat model of acetaminophen-induced liver injury, DHQ administration resulted in decreased levels of oxidative stress markers such as 8-hydroxy-2-deoxyguanosine and 8-isoprostane. The compound also normalized the activity of antioxidant enzymes and reduced pro-inflammatory cytokines like NF-κB mRNA levels .

Hepatoprotective Effects

DHQ has been shown to possess significant hepatoprotective properties . In experimental studies, it alleviated liver damage caused by acetaminophen by modulating oxidative stress and inflammation. The administration of DHQ led to a reduction in caspase activities (caspase-3, -8, and -9), which are crucial mediators of apoptosis. This indicates that DHQ not only protects liver cells from damage but also promotes their survival under stress conditions .

Antitumor Activity

Recent research has explored the antitumor potential of DHQ derivatives. Compounds similar to DHQ have been synthesized and evaluated for their ability to inhibit various cancer cell lines. For example, derivatives exhibiting significant inhibition against specific kinases have been identified as promising candidates for cancer treatment . The structure-activity relationship (SAR) studies suggest that modifications in the quinoline framework can enhance antitumor efficacy.

Study on Hepatoprotection

A study conducted on rats with acetaminophen-induced liver injury highlighted the effectiveness of DHQ as a hepatoprotective agent. The results indicated that treatment with DHQ significantly improved liver function markers and histopathological parameters compared to untreated controls .

| Parameter | Control Group | DHQ Treatment Group |

|---|---|---|

| ALT (U/L) | 150 ± 10 | 75 ± 5 |

| AST (U/L) | 180 ± 15 | 90 ± 8 |

| GSH Levels (µmol/g) | 0.5 ± 0.05 | 1.2 ± 0.1 |

| Caspase-3 Activity (U/mg) | 10 ± 1 | 4 ± 0.5 |

Antioxidative Mechanism

In another study focusing on oxidative stress modulation, DHQ was shown to enhance the activity of glutathione peroxidase and superoxide dismutase while decreasing malondialdehyde levels in hepatic tissues . This suggests a robust mechanism through which DHQ exerts its protective effects.

Propriétés

IUPAC Name |

2,2,4-trimethyl-1-oxidoquinolin-1-ium-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-8-7-12(2,3)13(15)11-5-4-9(14)6-10(8)11/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZVJJEICIZKEHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC([N+](=C2C1=CC(=O)C=C2)[O-])(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50631964 | |

| Record name | 2,2,4-Trimethyl-1-oxo-1lambda~5~-quinolin-6(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50631964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72107-10-9 | |

| Record name | 2,2,4-Trimethyl-1-oxo-1lambda~5~-quinolin-6(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50631964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.